Physicochemical Profile: TPSA, H‑Bond Capacity, and Lipophilicity Versus 4‑Chloro‑, 4‑Methyl‑, and 4‑Aminopicolinamide
4‑Formylpicolinamide (TPSA 73 Ų; XLogP –0.5) provides a balanced polarity midpoint that is absent in the more lipophilic 4‑chloro‑ (XLogP ~1.2–1.5) and 4‑methyl‑ (XLogP ~0.5–0.8) analogs, while avoiding the excessive H‑bond donor capacity of 4‑aminopicolinamide (3 HBD) that can reduce membrane permeability [1]. This intermediate polarity, combined with 3 H‑bond acceptors, is predicted to support both solubility and passive permeability, a dual requirement often unmet by the comparator analogs .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | TPSA = 73 Ų; HBD = 1; HBA = 3; XLogP = –0.5 |
| Comparator Or Baseline | 4-Chloropicolinamide (XLogP est. 1.2–1.5, HBD=1); 4-Methylpicolinamide (XLogP est. 0.5–0.8, HBD=1); 4-Aminopicolinamide (HBD=3, HBA=3) |
| Quantified Difference | TPSA of 4-formyl is intermediate between low‑polarity 4‑Cl/4‑Me and high‑polarity 4‑NH₂; HBD count is 1 vs. 3 for 4‑NH₂ analog. |
| Conditions | Calculated properties from PubChem/chem960; XLogP values estimated from ChemSpider and vendor data for comparators. |
Why This Matters
The balanced TPSA/HBD profile of 4‑formylpicolinamide makes it a superior starting point for fragment‑based drug discovery where oral bioavailability must be preserved, avoiding the permeability penalties associated with too‑polar (4‑amino) or too‑lipophilic (4‑chloro) alternatives.
- [1] PubChem. Compound Summary for CID 18444635 – 4-Formylpicolinamide. https://pubchem.ncbi.nlm.nih.gov/compound/18444635 (accessed 2026-05-07). View Source
